molecular formula C26H23N5O3S B2627844 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide CAS No. 1111260-75-3

2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2627844
CAS No.: 1111260-75-3
M. Wt: 485.56
InChI Key: DGEUYNCNRPWMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a triazoloquinoxaline core with a methoxyphenyl sulfanyl group and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinoxaline core, the introduction of the methoxyphenyl sulfanyl group, and the attachment of the phenylethyl acetamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The development of robust quality control measures would be essential to ensure the consistency and safety of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazoloquinoxaline core can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways and targets.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

    Industry: It can be used in the development of new chemical processes and products, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-34-19-10-7-11-20(16-19)35-25-24-29-30(17-23(32)27-15-14-18-8-3-2-4-9-18)26(33)31(24)22-13-6-5-12-21(22)28-25/h2-13,16H,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEUYNCNRPWMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.